molecular formula C10H17NOS B12723249 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- CAS No. 170373-17-8

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl-

Cat. No.: B12723249
CAS No.: 170373-17-8
M. Wt: 199.32 g/mol
InChI Key: MKTFWDHZGUUGQZ-QMMMGPOBSA-N
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Description

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an amine group attached to the thiophene ring, along with additional substituents that provide unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Addition of Substituents: The specific substituents, such as the methoxy and methyl groups, can be added through various alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenamine: Lacks the additional substituents found in 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl-.

    2,4-Dimethylthiophene: Similar thiophene ring structure but without the amine group.

    N-Methylthiophenamine: Contains a methyl group on the amine but lacks other substituents.

Uniqueness

3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

170373-17-8

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

N-[(2S)-1-methoxypropan-2-yl]-2,4-dimethylthiophen-3-amine

InChI

InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3/t8-/m0/s1

InChI Key

MKTFWDHZGUUGQZ-QMMMGPOBSA-N

Isomeric SMILES

CC1=CSC(=C1N[C@@H](C)COC)C

Canonical SMILES

CC1=CSC(=C1NC(C)COC)C

Origin of Product

United States

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